molecular formula C13H14N2O3 B2886104 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 1096925-63-1

3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Cat. No. B2886104
CAS RN: 1096925-63-1
M. Wt: 246.266
InChI Key: CMKVVFHFCIPNDM-UHFFFAOYSA-N
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Description

“3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a methoxy group (OCH3), an imidazole ring, and a benzaldehyde group. The molecular formula is C29H30N2O6 .

Scientific Research Applications

Inhibitory Activity Against Enzymes

Compounds similar to 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde have been synthesized and evaluated for their inhibitory activity against specific enzymes. For instance, derivatives of 3-hydroxy-4-methoxybenzaldehyde (isovanillins) have shown potential as inhibitors of the enzyme catechol O-methyltransferase, with modifications at certain positions enhancing their inhibitory activity (R. Borchardt, J. Huber, & M. Houston, 1982).

Quantum and Molecular Docking Studies

Quantum descriptors and molecular docking studies of imidazole derivatives provide insights into their conformational analysis, hydrogen bonding interactions, and inhibitory activities against specific proteins. These studies also explore the interaction of such compounds with materials like graphene, suggesting applications in SERS (Surface Enhanced Raman Scattering) activity and potentially in drug delivery systems (Veena S. Kumar et al., 2020).

Catalysis and Synthesis

Research into enzyme-catalyzed asymmetric C–C-bond formation highlights the use of benzaldehyde derivatives for the synthesis of specific organic compounds. The development of reactor concepts for the preparative synthesis of these compounds demonstrates the versatility of such derivatives in organic synthesis (Sven Kühl et al., 2007).

Luminescence Sensing

Lanthanide metal-organic frameworks utilizing imidazole dicarboxylate-based ligands, including derivatives of benzaldehyde, have been shown to exhibit selective sensitivity and luminescence towards benzaldehyde-based derivatives. This suggests potential applications in the development of fluorescence sensors for detecting specific chemicals (B. Shi et al., 2015).

Antimicrobial and Antioxidant Properties

Functionalized scaffolds containing benzaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds demonstrate significant biological activities, suggesting their potential in developing new antimicrobial and antioxidant agents (J. Rangaswamy et al., 2017).

properties

IUPAC Name

3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKVVFHFCIPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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